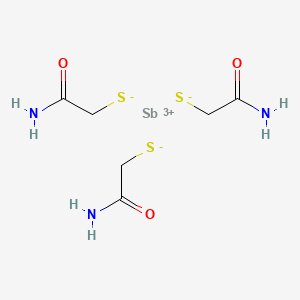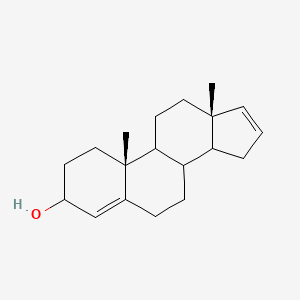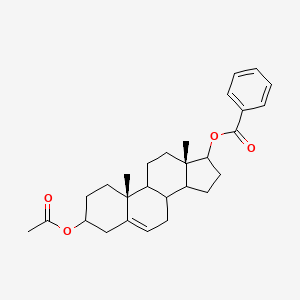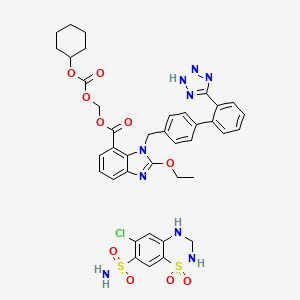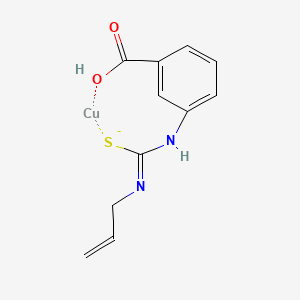
N-(3-carboxyphenyl)-N'-prop-2-enylcarbamimidothioate;copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper is a coordination compound that features a copper ion complexed with N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper typically involves the reaction of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate with a copper salt under specific conditions. One common method involves dissolving the ligand in a suitable solvent, such as ethanol or methanol, and then adding a copper salt, such as copper(II) chloride or copper(II) sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation. The resulting product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve various ligands, such as amines or phosphines, under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
Applications De Recherche Scientifique
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism of action of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper involves its ability to coordinate with various molecular targets. The copper ion can interact with electron-rich sites in biological molecules, such as DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzymatic activity or the induction of oxidative stress, which can be exploited for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-carboxyphenyl)picolinic acid complexes: These compounds also feature a carboxyphenyl group and exhibit similar coordination chemistry with metal ions.
Bis(2-hydroxy-3-carboxyphenyl)methane complexes: These compounds have similar structural motifs and are used in similar applications, such as catalysis and biological studies.
Uniqueness
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper is unique due to the presence of the prop-2-enyl group, which can participate in additional chemical reactions, such as polymerization.
Propriétés
Formule moléculaire |
C11H11CuN2O2S- |
|---|---|
Poids moléculaire |
298.83 g/mol |
Nom IUPAC |
N-(3-carboxyphenyl)-N'-prop-2-enylcarbamimidothioate;copper |
InChI |
InChI=1S/C11H12N2O2S.Cu/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);/p-1 |
Clé InChI |
JSGGGVLRVBAEKD-UHFFFAOYSA-M |
SMILES canonique |
C=CCN=C(NC1=CC=CC(=C1)C(=O)O)[S-].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10858060.png)
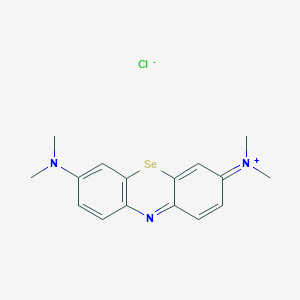
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16E,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858065.png)
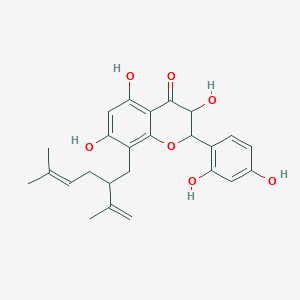
![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)
![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)

